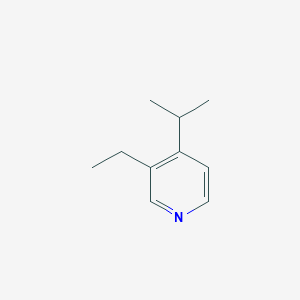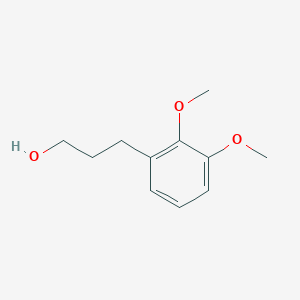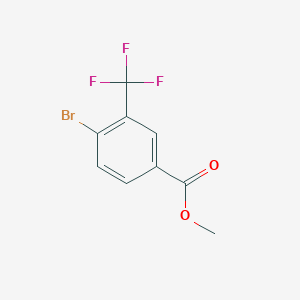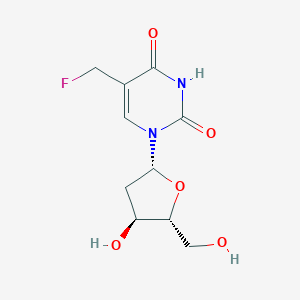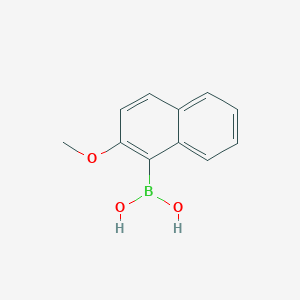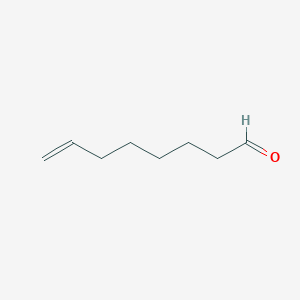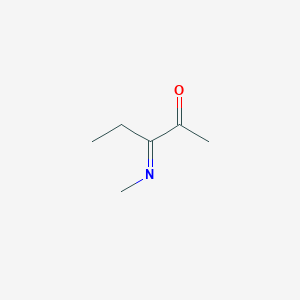
3-Methyliminopentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyliminopentan-2-one, also known as MIP or MIP-2, is a chemical compound that belongs to the family of ketones. It is synthesized by the reaction of 3-methyl-1-butanol with hydrogen cyanide, followed by the reduction of the nitrile group to the corresponding amine. MIP-2 has been the subject of extensive research due to its potential applications in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 3-Methyliminopentan-2-one-2 is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group. 3-Methyliminopentan-2-one-2 can also form hydrogen bonds with other molecules, which can influence its reactivity and selectivity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyliminopentan-2-one-2 are not well documented. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies. 3-Methyliminopentan-2-one-2 has also been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyliminopentan-2-one-2 has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-Methyliminopentan-2-one-2 has some limitations. It is highly reactive and can be difficult to handle in some reactions. It is also sensitive to air and moisture, which can affect its reactivity and selectivity.
Direcciones Futuras
There are several future directions for the research on 3-Methyliminopentan-2-one-2. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its use as a chiral auxiliary in asymmetric synthesis. Additionally, the preparation of novel polymers and nanomaterials using 3-Methyliminopentan-2-one-2 can be explored. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of 3-Methyliminopentan-2-one-2.
Métodos De Síntesis
The synthesis of 3-Methyliminopentan-2-one-2 involves the reaction of 3-methyl-1-butanol with hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The overall reaction can be represented as follows:
3-methyl-1-butanol + HCN → 3-methyl-2-amino-4-pentanone
Aplicaciones Científicas De Investigación
3-Methyliminopentan-2-one-2 has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various compounds such as amino acids, peptides, and heterocycles. 3-Methyliminopentan-2-one-2 has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, 3-Methyliminopentan-2-one-2 has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-Methyliminopentan-2-one-2 has been used for the preparation of novel polymers and nanomaterials.
Propiedades
Número CAS |
106174-82-7 |
|---|---|
Nombre del producto |
3-Methyliminopentan-2-one |
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3-methyliminopentan-2-one |
InChI |
InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3 |
Clave InChI |
GFVREYDIPLZFFO-UHFFFAOYSA-N |
SMILES |
CCC(=NC)C(=O)C |
SMILES canónico |
CCC(=NC)C(=O)C |
Sinónimos |
2-Pentanone, 3-(methylimino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



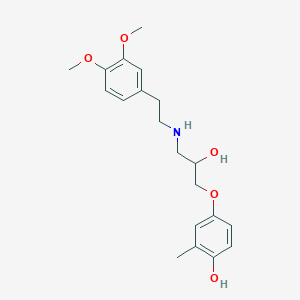
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
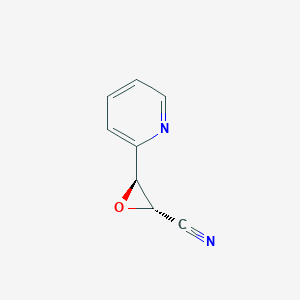
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
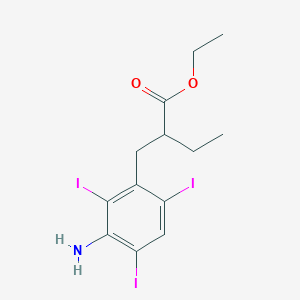
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
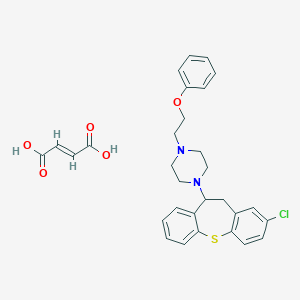
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
